ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring, a pyrimidine ring, and several functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the purine and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the ethyl ester and other substituents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of catalysts to facilitate specific transformations.
Chemical Reactions Analysis
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine or pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds, such as:
- ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACETATE
- ETHYL DIMETHYLCARBAMATE
- ETHYL 3-(2,6-DICHLOROPHENYLIMINO)-3-METHOXYPROPIONATE These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C23H25ClN6O6 |
---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
ethyl 4-[(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25ClN6O6/c1-6-36-20(32)15-14(27(2)22(33)25-16(15)12-7-9-13(35-5)10-8-12)11-30-17-18(26-21(30)24)28(3)23(34)29(4)19(17)31/h7-10,16H,6,11H2,1-5H3,(H,25,33) |
InChI Key |
NWVOYPJSAWIYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)CN3C4=C(N=C3Cl)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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